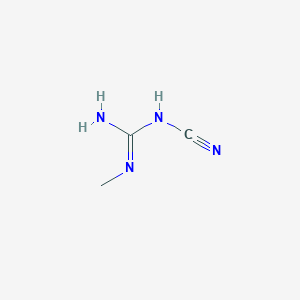
Valerophenone, 2-(ethylamino)-4'-methyl-, hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
X-ray Structures and Computational Studies
- Application in Structural Analysis : X-ray diffraction and computational studies have been used to determine the structures of cathinones, including compounds structurally similar to Valerophenone, 2-(ethylamino)-4'-methyl-, hydrochloride. These studies provide insights into the molecular arrangements and properties of such compounds (Nycz et al., 2011).
Spectroscopic Characterization and Crystal Structures
- Characterization of Similar Compounds : Detailed spectroscopic and crystallographic characterization of cathinone derivatives related to this compound, has been performed, which helps in understanding the physical and chemical properties of these substances (Kuś et al., 2016).
Thermal and Photosensitized Decomposition
- Study of Decomposition Processes : Research on the thermal and photosensitized decomposition of Valerophenone derivatives has provided insights into the chemical stability and reactions of these compounds under different conditions (Ito et al., 1979).
Biosynthesis and Synthesis Studies
- Biosynthesis Research : Studies on the biosynthesis of compounds structurally related to Valerophenone in microorganisms like Escherichia coli have been conducted, contributing to the understanding of natural product synthesis and potential applications in biotechnology (Zhou et al., 2016).
- Synthesis of Derivatives : Research has been done on synthesizing hydrochloride salts of compounds similar to Valerophenone, 2-(ethylamino)-4'-methyl-, providing methodologies for creating various derivatives for different applications (Zheng Rui, 2010).
Analytical and Spectroscopic Studies
- Analytical Identification : Analytical studies have been conducted to identify and characterize cathinone derivatives, enhancing the understanding of these compounds' chemical nature and properties (Liu et al., 2017).
Wirkmechanismus
Target of Action
4-Meap hydrochloride, also known as 2-(ethylamino)-1-(4-methylphenyl)pentan-1-one hydrochloride, is a synthetic cathinone . The primary targets of this compound are the dopamine (DA) and serotonin (SERT) transporters . These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling.
Mode of Action
4-Meap hydrochloride acts as a potent inhibitor of dopamine uptake, especially in its N-ethyl analogs . It also shows higher potency as a SERT inhibitor when it has ring substitutions . Unlike some other synthetic cathinones, 4-Meap hydrochloride exhibits “hybrid” properties, acting as a dopamine transporter blocker but a serotonin transporter substrate .
Biochemical Pathways
The metabolic pathways of 4-Meap hydrochloride involve the reduction of the keto group and hydroxylation on the alkyl chains . The relative importance of these metabolic transformations depends on the cathinone substituents . The only Phase II transformation identified is the glucuronic acid conjugation to metabolites stemming from keto group reduction .
Pharmacokinetics
Based on the structure-activity relationship of similar synthetic cathinones, it can be inferred that the compound’s adme properties would significantly impact its bioavailability .
Result of Action
The inhibition of dopamine uptake by 4-Meap hydrochloride leads to an increase in dopamine levels in the synaptic cleft, which can result in psychostimulant effects . The compound’s action on the serotonin transporter can also influence mood and perception .
Biochemische Analyse
Biochemical Properties
It is known that all tested synthetic cathinones, including 2-(Ethylamino)-1-(4-methylphenyl)pentan-1-one hydrochloride, are potent dopamine (DA) uptake inhibitors . The ring-substituted cathinones tested showed higher potency as SERT inhibitors than their no ring-substituted analogs .
Cellular Effects
It has been found that acute injection of this compound induced a significant increase of Arc gene expression in the ventral striatum (VS) and dorsal striatum (DS) 120 minutes after administration .
Molecular Mechanism
It is known that all tested synthetic cathinones, including this compound, are potent dopamine (DA) uptake inhibitors . Moreover, unlike NEP, the remaining test compounds showed clear “hybrid” properties, acting as DAT blockers but SERT substrates .
Temporal Effects in Laboratory Settings
It has been found that the effects of this compound on Arc gene expression in the VS and DS were observed 120 minutes after administration .
Dosage Effects in Animal Models
It has been found that NEP and NEPD were more efficacious (10 mg/kg) than their N-methyl analogs, which correlates with their higher potency inhibiting the DAT and an overexpression of Arc levels in the DS and VS .
Metabolic Pathways
The metabolic pathways of 2-(Ethylamino)-1-(4-methylphenyl)pentan-1-one hydrochloride involve the reduction of the keto group and hydroxylation on the alkyl chains . The glucuronic acid conjugation to metabolites stemming for keto group reduction constituted the sole Phase II transformation identified .
Eigenschaften
IUPAC Name |
2-(ethylamino)-1-(4-methylphenyl)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-6-13(15-5-2)14(16)12-9-7-11(3)8-10-12;/h7-10,13,15H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTAUAJCWQFPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C)NCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939663 | |
| Record name | 2-(Ethylamino)-1-(4-methylphenyl)-1-pentanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18297-05-7 | |
| Record name | 4-Meap hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018297057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Ethylamino)-1-(4-methylphenyl)-1-pentanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-MEAP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B847S2V82T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the research provide regarding the structural characteristics of 1-(4-Methylphenyl)-2-(ethylamino)pentan-1-one hydrochloride?
A1: The research primarily focuses on characterizing the spectroscopic and crystallographic properties of 1-(4-Methylphenyl)-2-(ethylamino)pentan-1-one hydrochloride []. This includes determining its molecular formula and weight, as well as analyzing its spectroscopic data obtained through techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy. These findings contribute to understanding the compound's structure and its potential relationship to biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


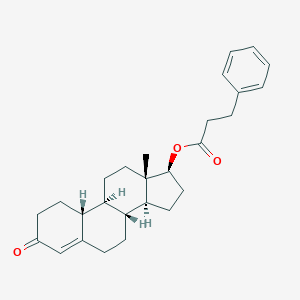

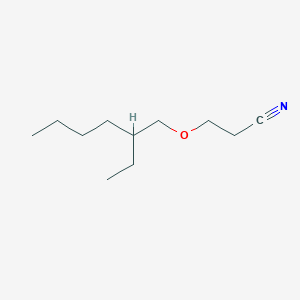
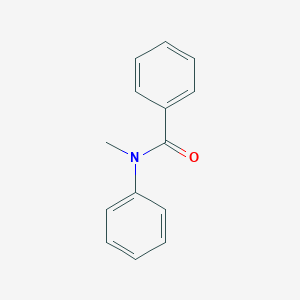


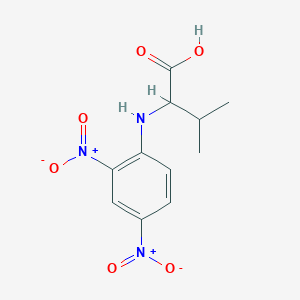
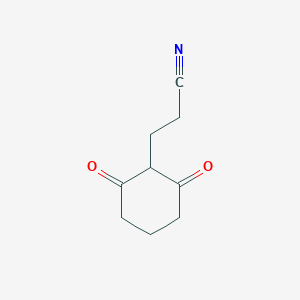

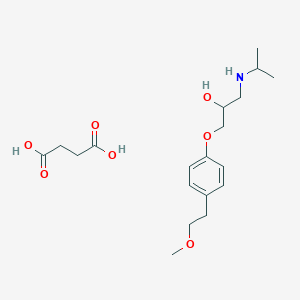
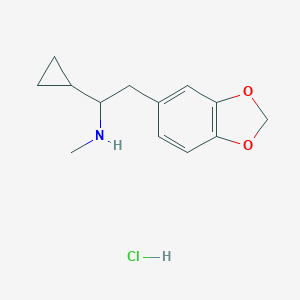
![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)

